![molecular formula C4[13C]2H9N[15N]2O3 B602499 Metronidazole-13C2,15N2 CAS No. 1173020-03-5](/img/structure/B602499.png)

Metronidazole-13C2,15N2

Overview

Description

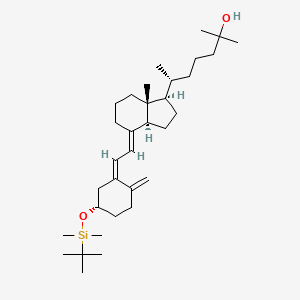

Metronidazole-13C2,15N2 is a labelled analogue of Metronidazole . Metronidazole is a synthetic antibacterial and antiprotozoal agent of the nitroimidazole class . The empirical formula of Metronidazole-13C2,15N2 is C413C2H9N15N2O3 .

Molecular Structure Analysis

The molecular weight of Metronidazole-13C2,15N2 is 175.13 . The SMILES string representation of its structure is [13CH3][13c]1[15n]cc([15n]1CCO)N+=O .

Scientific Research Applications

Analytical Standard

Metronidazole-13C2,15N2 is often used as an analytical standard in various scientific research . It’s used to calibrate instruments and validate methods, ensuring the accuracy and reliability of results in experiments .

Chromatography

This compound is used in chromatography, a laboratory technique for the separation of mixtures . It’s particularly useful in high-performance liquid chromatography (HPLC) and gas chromatography (GC), helping researchers analyze complex mixtures and identify individual components .

Pharmaceutical Research

Metronidazole-13C2,15N2 plays a significant role in pharmaceutical research . It’s used in the development and optimization of pharmaceutical dosage forms . For instance, it has been used in the simultaneous analysis of Metronidazole, Spiramycin, Diloxanidefuroate, and Cliquinol .

Forensics and Toxicology

In the field of forensics and toxicology, Metronidazole-13C2,15N2 is used for the detection and quantification of substances . It helps in identifying and measuring levels of drugs, toxins, and other substances in biological samples .

Veterinary Medicine

Metronidazole-13C2,15N2 is also used in veterinary medicine research . It’s used to study the effects and efficacy of various treatments on animals .

Clinical Testing

This compound is used in clinical testing, helping researchers understand how drugs are metabolized and processed in the body . It’s used in the analysis of various drugs and their metabolites in biological samples .

Mechanism of Action

Target of Action

Metronidazole-13C2,15N2 is a labeled analogue of Metronidazole , which is a synthetic antibacterial and antiprotozoal agent of the nitroimidazole class . It is primarily used to treat infections caused by anaerobic bacteria and protozoa . The primary targets of Metronidazole are the DNA and electron-transport proteins of these organisms .

Mode of Action

It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds to the dna and electron-transport proteins of these organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms, thereby treating the infection.

Biochemical Pathways

Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The reduction of Metronidazole is driven by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, flavodoxin, hydrogenase, and effectors of the dissimilatory sulphate pathway . The affected pathways and their downstream effects primarily involve the disruption of DNA synthesis and electron transport in the targeted organisms .

Pharmacokinetics

Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . It is found in all tissues in mice and rats, after oral or intravenous administration . The ADME properties of Metronidazole and their impact on bioavailability are crucial for its effective use as an antibiotic.

Result of Action

The result of Metronidazole’s action is the death of the anaerobic bacteria and protozoa that it targets . By inhibiting nucleic acid synthesis and disrupting electron transport, Metronidazole causes cytotoxicity in these organisms, leading to their death and the resolution of the infection .

Action Environment

The action of Metronidazole is influenced by the oxygen tension in the environment. As a prodrug, Metronidazole is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and protozoa thrive . Therefore, the efficacy and stability of Metronidazole are influenced by the oxygen levels in its action environment.

properties

IUPAC Name |

2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOCPAMSLUNLGC-PNSZSYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[15N]C=C([15N]1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678717 | |

| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173020-03-5 | |

| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.